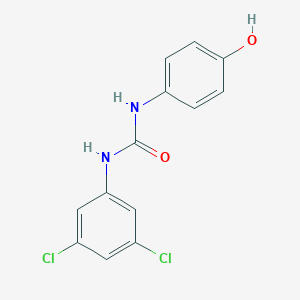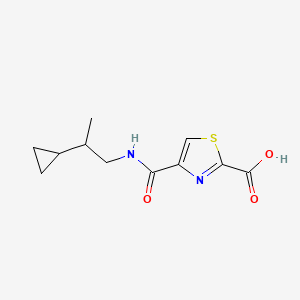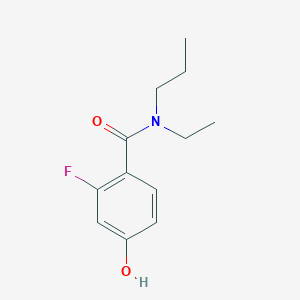
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential in drug development. It is a urea derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the growth and replication of cancer cells, viruses, and fungi. It has also been suggested that it induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of certain genes involved in cancer cell growth and replication. It has also been found to induce the expression of certain genes involved in apoptosis. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anticancer, antiviral, and antifungal properties. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea. One direction is to study its effects on other types of cancer cells and viruses. Another direction is to study its potential as a drug for the treatment of fungal infections. Additionally, research could be done to better understand its mechanism of action and to improve its solubility in water. Finally, research could be done to develop analogs of this compound with improved properties for drug development.
Métodos De Síntesis
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea can be synthesized using various methods, including the reaction between 3,5-Dichloroaniline and 4-hydroxybenzoyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction between 3,5-Dichloroaniline and 4-hydroxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The yield of the product varies depending on the method used.
Aplicaciones Científicas De Investigación
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea has been studied for its potential in drug development. It has been found to have anticancer, antiviral, and antifungal properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to inhibit the replication of the hepatitis C virus and the growth of various fungi.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-hydroxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-8-5-9(15)7-11(6-8)17-13(19)16-10-1-3-12(18)4-2-10/h1-7,18H,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCDESLDUUSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)



![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)


![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)